molecular formula C20H17NO6 B11332107 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11332107
M. Wt: 367.4 g/mol
InChI Key: GINKILKVQXJDMA-UHFFFAOYSA-N
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Description

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that features a benzodioxin and benzoxazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps. One common approach starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with various reagents to form the desired compound. For example, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of various reduced forms of the compound.

Scientific Research Applications

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its combination of benzodioxin and benzoxazepine structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C20H17NO6/c1-12-19(23)21(20(24)14-4-2-3-5-16(14)27-12)11-15(22)13-6-7-17-18(10-13)26-9-8-25-17/h2-7,10,12H,8-9,11H2,1H3

InChI Key

GINKILKVQXJDMA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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